molecular formula C16H24N2O4 B15172877 L-Valyl-O-benzyl-N-methyl-L-serine CAS No. 921934-60-3

L-Valyl-O-benzyl-N-methyl-L-serine

Katalognummer: B15172877
CAS-Nummer: 921934-60-3
Molekulargewicht: 308.37 g/mol
InChI-Schlüssel: TYBHAHPGFHJCPH-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-O-benzyl-N-methyl-L-serine is a synthetic peptide compound that combines the amino acids valine and serine, with specific modifications including benzyl and methyl groups. This compound is part of a broader class of peptides that are often used in various scientific and industrial applications due to their unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-O-benzyl-N-methyl-L-serine typically involves peptide bond formation between the amino acids valine and serine. The process often employs protecting groups to prevent unwanted reactions at specific sites. For instance, the benzyl group can be used to protect the hydroxyl group of serine, while the methyl group can be introduced to the amine of valine. Common reagents for peptide synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of such peptides often utilizes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for its efficiency and ability to produce peptides in large quantities with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used to replace the benzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of the peptide bond can produce an amine.

Wissenschaftliche Forschungsanwendungen

L-Valyl-O-benzyl-N-methyl-L-serine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Valyl-O-benzyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl modifications can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzylglycine
  • N-benzyl-L-alanine
  • N-methyl-L-phenylalanine

Uniqueness

L-Valyl-O-benzyl-N-methyl-L-serine is unique due to its specific combination of valine and serine with benzyl and methyl modifications. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

921934-60-3

Molekularformel

C16H24N2O4

Molekulargewicht

308.37 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C16H24N2O4/c1-11(2)14(17)15(19)18(3)13(16(20)21)10-22-9-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,20,21)/t13-,14-/m0/s1

InChI-Schlüssel

TYBHAHPGFHJCPH-KBPBESRZSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N

Kanonische SMILES

CC(C)C(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.